Cas no 70940-03-3 (3,8-diamino-6-(4-{[3-({4-[(3-{[4-(3,9-diamino-5-methylphenanthridinium-6-yl)benzoyl]amino}propyl)amino]butyl}amino)propyl]carbamoyl}phenyl)-5-methylphenanthridinium)

3,8-diamino-6-(4-{[3-({4-[(3-{[4-(3,9-diamino-5-methylphenanthridinium-6-yl)benzoyl]amino}propyl)amino]butyl}amino)propyl]carbamoyl}phenyl)-5-methylphenanthridinium structure
70940-03-3 structure
Product name:3,8-diamino-6-(4-{[3-({4-[(3-{[4-(3,9-diamino-5-methylphenanthridinium-6-yl)benzoyl]amino}propyl)amino]butyl}amino)propyl]carbamoyl}phenyl)-5-methylphenanthridinium
CAS No:70940-03-3
MF:C52H58N10O2
MW:855.082730770111
CID:1747409
PubChem ID:119526

3,8-diamino-6-(4-{[3-({4-[(3-{[4-(3,9-diamino-5-methylphenanthridinium-6-yl)benzoyl]amino}propyl)amino]butyl}amino)propyl]carbamoyl}phenyl)-5-methylphenanthridinium Chemical and Physical Properties

Names and Identifiers

    • 3,8-diamino-6-(4-{[3-({4-[(3-{[4-(3,9-diamino-5-methylphenanthridinium-6-yl)benzoyl]amino}propyl)amino]butyl}amino)propyl]carbamoyl}phenyl)-5-methylphenanthridinium
    • 3,8-diamino-6-(4-{[3-({4-[(3-{[4-(3,9-diamino-5-methylphenanthridinium-6-yl)benzoyl]amino}propyl)amino]butyl}amino)propyl]car
    • Bis(methidium)spermine
    • 70940-03-3
    • Phenanthridinium, 6,6'-(1,4-butanediylbis(imino-3,1-propanediyliminocarbonyl-4,1-phenylene))bis(3,8-diamino-5-methyl-
    • 6,6'-(1,4-Butanediylbis(imino-3,1-propanediyliminocarbonyl-4,1-phenylene))bis(3,8-diamino-5-methylphenanthridinium)
    • DTXSID90991236
    • 3-Amino-6-(4-{16-[4-(3-amino-9-iminio-5-methyl-5,9-dihydrophenanthridin-6-yl)phenyl]-1-hydroxy-16-oxo-2,6,11,15-tetraazahexadecan-1-ylidene}cyclohexa-2,5-dien-1-ylidene)-8-imino-5-methyl-6,8-dihydrophenanthridin-5-ium
    • Inchi: InChI=1S/C52H56N10O2/c1-61-48-32-40(56)17-21-43(48)45-29-37(53)18-22-44(45)49(61)33-7-11-35(12-8-33)51(63)59-27-5-25-57-23-3-4-24-58-26-6-28-60-52(64)36-13-9-34(10-14-36)50-46-30-38(54)15-19-41(46)42-20-16-39(55)31-47(42)62(50)2/h7-22,29-32,55,57-58H,3-6,23-28H2,1-2H3,(H7,53,54,56,59,60,63,64)/p+2
    • InChI Key: DZJVNNCHNJBEKU-UHFFFAOYSA-P
    • SMILES: C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)C(=O)NCCCNCCCCNCCCNC(=O)C5=CC=C(C=C5)C6=C7C=CC(=CC7=C8C=CC(=CC8=[N+]6C)N)N)N)N

Computed Properties

  • Exact Mass: 854.47494
  • Monoisotopic Mass: 854.474421
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 64
  • Rotatable Bond Count: 17
  • Complexity: 1450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topological Polar Surface Area: 194

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 194.1

3,8-diamino-6-(4-{[3-({4-[(3-{[4-(3,9-diamino-5-methylphenanthridinium-6-yl)benzoyl]amino}propyl)amino]butyl}amino)propyl]carbamoyl}phenyl)-5-methylphenanthridinium Related Literature

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.